![molecular formula C26H22N4O2S B2797124 N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1173741-58-6](/img/structure/B2797124.png)

N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

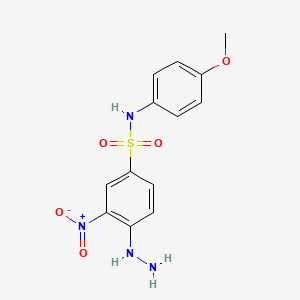

Description

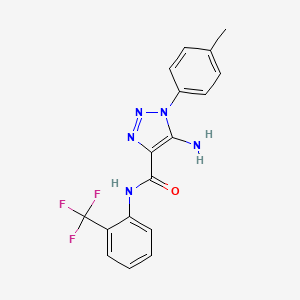

“N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide” is a compound that falls under the category of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

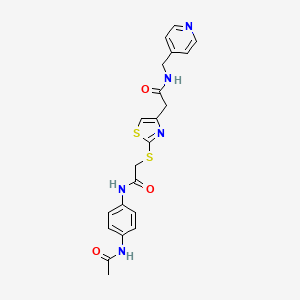

Alpha 1-Adrenoceptor Antagonism and Antihypertensive Activity

Studies have demonstrated that derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline, which share structural similarities with N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide, exhibit potent and selective alpha 1-adrenoceptor antagonistic properties. These compounds have shown high binding affinity to alpha 1-adrenoceptors with significant antihypertensive effects in spontaneously hypertensive rats, highlighting their potential as antihypertensive agents (Chern et al., 1993).

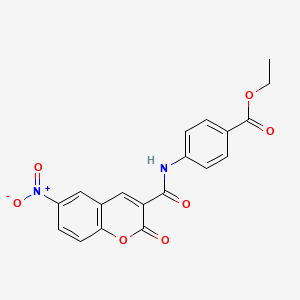

Antitumor Activity

Research into 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to this compound, has shown promising broad-spectrum antitumor activity. These compounds have demonstrated potent inhibitory effects against various cancer cell lines, with select compounds being nearly 1.5–3.0-fold more potent than the control 5-FU. This indicates a potential application in cancer therapy (Al-Suwaidan et al., 2016).

Synthesis of Heterocyclic Compounds

The compound's core structure, particularly the quinazolinone scaffold, is instrumental in the synthesis of various biologically active heterocycles. The versatility of this core allows for the development of compounds with potential biological applications, expanding the search range for drug precursors (Ivachtchenko & Kovalenko, 2002).

Novel Synthesis Methods

Recent studies have employed similar compounds in developing novel synthesis methods for carbonyl-containing N-heterocycles. These metal-free approaches for N-H and C-H carbonylation processes offer an efficient route to synthesize valuable derivatives, highlighting the compound's role in advancing synthetic methodologies (Govindan et al., 2022).

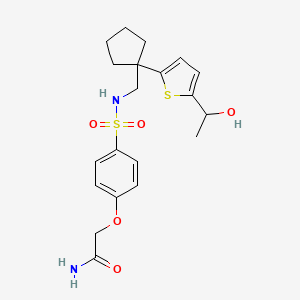

Antimicrobial Activity

Quinazolinone derivatives have also been explored for their antimicrobial properties. Some derivatives have shown promising antibacterial and antifungal activities, suggesting the potential of this compound and its analogs in developing new antimicrobial agents (Patel et al., 2010).

Future Directions

Imidazole-containing compounds have become an important synthon in the development of new drugs . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Therefore, the future directions for “N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide” could involve further exploration of its potential applications in drug development.

Mechanism of Action

Target of Action

Compounds containing imidazole, a five-membered heterocyclic moiety present in this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The presence of the imidazole ring in the compound suggests that it may interact with its targets through the nitrogen atoms in the ring . The imidazole ring is amphoteric in nature, showing both acidic and basic properties, which could influence its interaction with biological targets .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole-containing compounds , it is likely that multiple biochemical pathways could be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds , the effects could be diverse depending on the specific biological target and the context of use.

properties

IUPAC Name |

N-benzyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S/c1-17(24(31)27-16-18-10-4-2-5-11-18)33-26-28-21-15-9-8-14-20(21)23-29-22(25(32)30(23)26)19-12-6-3-7-13-19/h2-15,17,22H,16H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOBHDNIFUHFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2797049.png)

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)

![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)